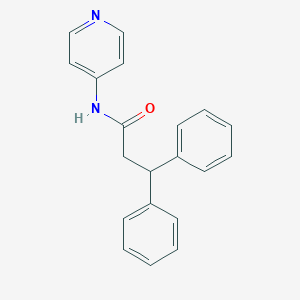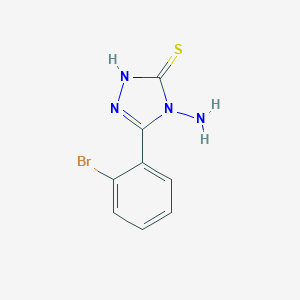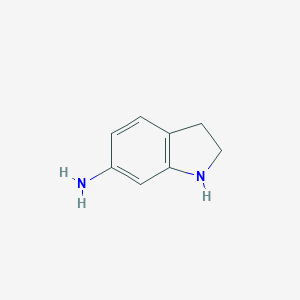
3,3-Diphenyl-N-(4-pyridyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-N-(4-pyridyl)propionamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications. DPPA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3,3-Diphenyl-N-(4-pyridyl)propionamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, 3,3-Diphenyl-N-(4-pyridyl)propionamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of HDAC activity, and the reduction of inflammation. 3,3-Diphenyl-N-(4-pyridyl)propionamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Diphenyl-N-(4-pyridyl)propionamide in laboratory experiments is its potent anticancer activity. 3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 3,3-Diphenyl-N-(4-pyridyl)propionamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,3-Diphenyl-N-(4-pyridyl)propionamide, including the development of new synthetic methods for producing 3,3-Diphenyl-N-(4-pyridyl)propionamide and its derivatives, the investigation of its mechanism of action and physiological effects, and the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3,3-Diphenyl-N-(4-pyridyl)propionamide for maximum efficacy and safety.
Synthesemethoden
The synthesis of 3,3-Diphenyl-N-(4-pyridyl)propionamide involves the reaction of 4-pyridylboronic acid with 3,3-diphenylpropionitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 3,3-Diphenyl-N-(4-pyridyl)propionamide as the final product.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-N-(4-pyridyl)propionamide has been extensively studied in the field of medicinal chemistry for its potential applications as a drug candidate. Several studies have shown that 3,3-Diphenyl-N-(4-pyridyl)propionamide exhibits potent anticancer activity and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3,3-Diphenyl-N-(4-pyridyl)propionamide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
75437-13-7 |
|---|---|
Produktname |
3,3-Diphenyl-N-(4-pyridyl)propionamide |
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3,3-diphenyl-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-18-11-13-21-14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H,21,22,23) |
InChI-Schlüssel |
MMUDOIKJYLLJRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
75437-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)

![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)

![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)